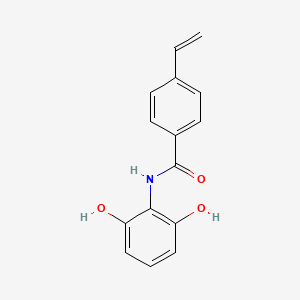
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a vinyl group attached to the benzamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with 4-vinylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Solvent recovery and recycling systems are also employed to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens or hydrogen halides in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzamides.
科学的研究の応用
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of cross-linked networks in materials science applications. The compound’s ability to undergo various chemical transformations makes it a versatile tool in research and development.
類似化合物との比較
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide can be compared with other similar compounds, such as:
2,6-Dihydroxybenzoic acid: Shares the dihydroxyphenyl structure but lacks the vinyl and amide groups.
4-Vinylaniline: Contains the vinyl group but lacks the dihydroxyphenyl and amide groups.
N-(2,6-Dihydroxyphenyl)benzamide: Similar structure but without the vinyl group.
The presence of both the dihydroxyphenyl and vinyl groups in this compound makes it unique and allows it to participate in a broader range of chemical reactions compared to its analogs .
特性
CAS番号 |
606143-26-4 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
N-(2,6-dihydroxyphenyl)-4-ethenylbenzamide |
InChI |
InChI=1S/C15H13NO3/c1-2-10-6-8-11(9-7-10)15(19)16-14-12(17)4-3-5-13(14)18/h2-9,17-18H,1H2,(H,16,19) |
InChIキー |
OJXWKGJMLDLDHL-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















